2-Acetamido-N-benzyl-2-methylacetamide
Description
Properties
CAS No. |
86921-48-4 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-acetamido-N-benzylpropanamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
BPFHGNNTKPHSPW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)C |
sequence |
A |
Synonyms |
2-ABMA 2-acetamido-N-benzyl-2-methylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Patent Relevance
- Patent Litigation : In Mylan v. RCT, this compound was central to debates over lead compound selection for anticonvulsants. Modifications to its α-methyl group (e.g., introducing nitrogen or oxygen substituents) were critical for improving efficacy .
- Drug Impurity Analysis : The compound’s high purity (≥95%) and stability under chromatographic conditions make it a reliable standard for quantifying impurities in benzylpenicillin formulations .
Q & A
Basic: What synthetic routes are available for 2-Acetamido-N-benzyl-2-methylacetamide, and how can reaction conditions be optimized?
Answer:
A common approach involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-chloroacetamide derivatives with benzylamine under reflux in a toluene:water (8:2) solvent system, using sodium azide (NaN₃) as a nucleophile .
- Step 2: Quench with crushed ice, followed by crystallization (ethanol) or ethyl acetate extraction for purification .
- Optimization: Adjust reaction time (5–7 hours) and monitor via TLC (hexane:ethyl acetate, 9:1). For steric hindrance due to the methyl group, consider tert-butoxide bases to enhance reactivity .
Basic: How can purity and structural integrity be validated during synthesis?
Answer:
- TLC Analysis: Use hexane:ethyl acetate (9:1) to track reaction progress .
- Spectroscopic Confirmation:
- FT-IR: Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- NMR: Look for benzyl proton signals (δ 7.2–7.4 ppm) and methyl group splitting (δ 1.2–1.5 ppm) .
- Crystallography: Single-crystal XRD (e.g., CCDC-2145614) resolves stereochemistry and non-covalent interactions .
Advanced: What computational tools are suitable for predicting reactivity and supramolecular interactions?
Answer:
- DFT Studies: Optimize geometry using B3LYP/6-311G++(d,p) to calculate HOMO-LUMO gaps, chemical hardness, and electrostatic potential (MEP) surfaces. These predict nucleophilic/electrophilic sites and stability .
- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) via 2D fingerprint plots from crystallographic data .
- Molecular Docking: Screen against targets like Tankyrase-1/2 (anticancer) using AutoDock Vina. Compare binding affinities with reference drugs (e.g., olaparib) .
Advanced: How can biological activity (e.g., antimicrobial or anticancer potential) be systematically evaluated?
Answer:
- DNA Binding Assays: Use UV-vis titration or ethidium bromide displacement to measure binding constants (Kb) and intercalation modes .
- Antimicrobial Testing: Perform MIC assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Kinase Inhibition: Test inhibitory activity against tyrosine kinases (e.g., EGFR) via enzymatic assays with ATP analogs .
Advanced: How to resolve contradictions between experimental and predicted physicochemical properties?
Answer:
- Case Example: If experimental solubility diverges from PubChem predictions (e.g., logP mismatch), validate via HPLC (C18 column, acetonitrile:water gradient) .
- Thermodynamic Stability: Compare DSC-measured melting points with DFT-calculated Gibbs free energy. Discrepancies may arise from crystal packing effects .
- Reaxys Cross-Check: Use databases like Reaxys to reconcile spectral data or reaction yields with literature precedents .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- Toxicology: Due to limited toxicological data (e.g., ), use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
- Waste Disposal: Neutralize with dilute acetic acid before incineration to avoid releasing benzylamine derivatives .
Advanced: How to design derivatives to enhance bioactivity or reduce toxicity?
Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to improve DNA intercalation .
- Prodrug Strategies: Mask the amide with ester groups (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic cleavage .
- SAR Studies: Compare analogs (e.g., N-alkyl vs. N-aryl substitutions) using QSAR models to correlate structure with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
